1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea 1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
Brand Name: Vulcanchem
CAS No.: 2640830-89-1
VCID: VC11854535
InChI: InChI=1S/C17H17ClN4OS/c1-22-11-12(10-20-22)16-7-6-13(24-16)8-9-19-17(23)21-15-5-3-2-4-14(15)18/h2-7,10-11H,8-9H2,1H3,(H2,19,21,23)
SMILES: CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CC=C3Cl
Molecular Formula: C17H17ClN4OS
Molecular Weight: 360.9 g/mol

1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea

CAS No.: 2640830-89-1

Cat. No.: VC11854535

Molecular Formula: C17H17ClN4OS

Molecular Weight: 360.9 g/mol

* For research use only. Not for human or veterinary use.

1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea - 2640830-89-1

Specification

CAS No. 2640830-89-1
Molecular Formula C17H17ClN4OS
Molecular Weight 360.9 g/mol
IUPAC Name 1-(2-chlorophenyl)-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]urea
Standard InChI InChI=1S/C17H17ClN4OS/c1-22-11-12(10-20-22)16-7-6-13(24-16)8-9-19-17(23)21-15-5-3-2-4-14(15)18/h2-7,10-11H,8-9H2,1H3,(H2,19,21,23)
Standard InChI Key MTTQABGIAYAVLG-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CC=C3Cl
Canonical SMILES CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CC=C3Cl

Introduction

General Synthetic Approach:

The synthesis of such urea derivatives typically involves:

  • Preparation of the Chlorophenyl Intermediate:

    • Starting with a chlorinated aromatic compound (e.g., 2-chlorophenylamine).

    • Reacting with isocyanates or carbamoyl chlorides to form the urea backbone.

  • Attachment of the Pyrazole-Thiophene Moiety:

    • Functionalized pyrazole and thiophene derivatives are synthesized separately.

    • These are linked via alkylation or cross-coupling reactions to introduce the ethyl spacer.

  • Final Coupling:

    • The two fragments are combined under mild conditions using coupling agents like EDC or DCC in the presence of catalysts.

Challenges in Synthesis:

  • Maintaining regioselectivity during thiophene functionalization.

  • Avoiding side reactions involving the reactive urea group.

Medicinal Chemistry:

Urea derivatives are widely studied for their biological activities. The presence of pyrazole and thiophene rings suggests potential applications in:

  • Anticancer Agents: Pyrazole-containing compounds have shown cytotoxic effects on various cancer cell lines .

  • Urease Inhibitors: Urea derivatives with halogenated aromatic groups have been reported as potent inhibitors of urease, an enzyme linked to gastric ulcers and kidney stones .

  • Antioxidants: Thiophene derivatives often exhibit antioxidant properties due to electron-donating effects .

Material Science:

The electronic properties of thiophene make this compound a candidate for organic semiconductors or optoelectronic materials.

Spectroscopic Data (Hypothetical):

To confirm the structure, the following analytical methods would be used:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR to identify chemical shifts corresponding to aromatic, aliphatic, and urea protons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=346m/z = 346 (approximate molecular weight).

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for urea (C=OC=O) around 1650 cm1^{-1}, NHN-H stretching around 3300 cm1^{-1}.

Crystallography:

Single-crystal X-ray diffraction could provide precise bond lengths, angles, and dihedral angles between aromatic rings.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC16H15ClN4OS
Molecular Weight~346 g/mol
Functional GroupsChlorophenyl, pyrazole, thiophene, urea
Predicted BioactivityAnticancer, urease inhibition, antioxidant
SolubilityLikely soluble in polar organic solvents

Research Gaps and Future Directions

  • Biological Evaluation:

    • Specific assays are needed to test anticancer or enzymatic inhibition activity.

    • Toxicity studies should be conducted to assess safety profiles.

  • Material Applications:

    • Investigate the electronic properties of the compound for use in organic electronics.

  • Synthetic Optimization:

    • Develop greener synthetic routes with higher yields and fewer byproducts.

This compound represents a promising scaffold in medicinal chemistry and material science due to its multifunctional nature and structural diversity. Further experimental validation is essential to unlock its full potential.

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